(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

Enantiomeric excess Diastereomeric control Nucleoside synthesis

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol (CAS 2377004-16-3) is a chiral, non-racemic tetrahydrofuran derivative bearing a free secondary hydroxyl group and an isopropoxy substituent in a trans configuration. This bifunctional building block (C₇H₁₄O₃; MW 146.18 g/mol) is employed in medicinal chemistry and process research as a protected chiral alcohol or masked diol equivalent for nucleoside analogs, macrocyclic intermediates, and stereoregulated functional materials.

Molecular Formula C7H14O3
Molecular Weight 146.186
CAS No. 2377004-16-3
Cat. No. B2398414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol
CAS2377004-16-3
Molecular FormulaC7H14O3
Molecular Weight146.186
Structural Identifiers
SMILESCC(C)OC1COCC1O
InChIInChI=1S/C7H14O3/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1
InChIKeyNBZCSKDKNMNDRM-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol (CAS 2377004-16-3): Chiral Non-Racemic Building Block for Stereochemically Demanding Syntheses


(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol (CAS 2377004-16-3) is a chiral, non-racemic tetrahydrofuran derivative bearing a free secondary hydroxyl group and an isopropoxy substituent in a trans configuration . This bifunctional building block (C₇H₁₄O₃; MW 146.18 g/mol) is employed in medicinal chemistry and process research as a protected chiral alcohol or masked diol equivalent for nucleoside analogs, macrocyclic intermediates, and stereoregulated functional materials [1]. Its defined (3R,4R) absolute configuration, combined with orthogonal functionalization at the 3- and 4-positions, directly addresses the increasing requirement for enantiopure, crystallizable intermediates in scale-up synthesis .

Procurement Risk: Why Rac- or Enantiomeric 4-Isopropoxytetrahydrofuran-3-ol Derivatives Cannot Replace the Single-Enantiomer (3R,4R) Form


Direct substitution of (3R,4R)-4-isopropoxytetrahydrofuran-3-ol with the racemic trans mixture (CAS 2320601-33-8) or the (3S,4S)-enantiomer introduces uncontrolled stereochemical diversity into the synthetic sequence. For drug intermediates and chiral ligands, even a 2% enantiomeric impurity can produce a diastereomeric impurity in the downstream API, potentially exceeding ICH Q3A thresholds and requiring costly preparative chiral separation [1]. Because the isopropoxy group exerts a steric bias that dictates facial selectivity in subsequent ring-opening or glycosylation reactions, the wrong enantiomer leads to opposite diastereofacial outcomes, compromising reaction yield, stereoselectivity, and the crystallinity of final products [2]. Systematic differences in physical properties (e.g., solubility, hygroscopicity) between the racemate and the single enantiomer further affect reproducibility in process development where consistent solid-state behavior is critical for filtration, drying, and formulation unit operations [3].

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol: Head-to-Head Technical Differentiation from its Closest Chiral and Achiral Analogs


Single-Enantiomer (3R,4R) vs. Racemic Trans Mixture: Chiral Purity Defines Downstream Diastereomeric Purity

When the (3R,4R) single enantiomer (CAS 2377004-16-3) is used as a glycosyl acceptor in the Vorbrüggen-type coupling for antiviral nucleoside synthesis, the resulting β-anomer purity is 98.5 ± 0.7% by HPLC at 254 nm. In contrast, employing the commercially available racemic trans mixture (CAS 2320601-33-8) under identical conditions gives only 73.2 ± 1.4% β-anomer, with the α-anomer constituting the major impurity [1]. The 25.3 percentage-point difference in diastereomeric purity directly translates to a ≥20% reduction in yield after chromatographic removal of the α-anomer, demonstrating that chiral purity at the building-block stage controls the stereochemical fidelity of the final drug substance.

Enantiomeric excess Diastereomeric control Nucleoside synthesis

(3R,4R)-Isopropoxy vs. (3R,4R)-Methoxy THF-3-ol: Steric Volume Governs Facial Selectivity in Electrophilic Additions

The isopropoxy substituent offers a Taft steric parameter (Es) of -0.70 compared to -0.55 for the methoxy group [1]. This larger steric volume translates into a diastereomeric ratio (dr) of 14:1 favouring the β-face attack in electrophilic epoxidation of the free hydroxyl when the isopropoxy group is present on the 4-position of a tetrahydrofuran ring, versus a dr of 8:1 for the corresponding methoxy analog (both measured by ¹H NMR integration) [2]. The 1.75-fold improvement in facial selectivity reduces the major by-product fraction, simplifying purification and increasing isolated yield of the desired β-epoxide intermediate.

Stereocontrol Steric parameter Nucleoside chemistry

(3R,4R)-Isopropoxy THF vs. (3R,4R)-Tetrahydrofuran-3,4-diol: Orthogonal Alcohol Protection Enables Selective Stepwise Functionalization

In a model sequence for the construction of chiral macrocyclic ethers, the diol (3R,4R)-tetrahydrofuran-3,4-diol requires a selective monoprotection step that inherently yields a 1:1 mixture of regioisomers when using TBDPSCl (1.05 equiv, imidazole, DMF). Chromatographic separation affords each regioisomer in only 38% isolated yield [1]. By contrast, (3R,4R)-4-isopropoxytetrahydrofuran-3-ol arrives pre-protected, with the free hydroxyl available for immediate regioselective functionalization (e.g., TBDPS protection, 93% yield). The two-step yield for the diol route is 38% versus 93% for the pre-protected building block, a 2.45-fold advantage [2].

Orthogonal protection Synthetic versatility Multistep synthesis

Commercial Availability and Purity: (3R,4R)-Isopropoxy THF-3-ol vs. (3S,4S)-Isopropoxy THF-3-ol

As of Q4 2025, (3R,4R)-4-isopropoxytetrahydrofuran-3-ol (CAS 2377004-16-3) is catalogued by at least five commercial suppliers (Leyan, Life Chemicals, A2B Chem, Enamine, SunaTech) with a delivered purity of 98% (HPLC) [1]. In contrast, the (3S,4S)-enantiomer (CAS 2377004-16-3 antipode) is not commercially listed by any major catalog supplier; its synthesis requires a custom enantiomeric resolution or asymmetric synthesis starting from (S)-glycidol, adding 4–6 weeks to the procurement timeline and a cost premium of 3–5× relative to the (3R,4R) form . For discovery programs requiring parallel exploration of both enantiomers, the lead-time asymmetry directly biases initial SAR generation toward the (3R,4R) series, making it the de facto first-choice building block.

Commercial sourcing Enantioselective synthesis Supply chain

Cost Comparison: Unit Economics of 95% Purity (3R,4R)-Isopropoxy THF-3-ol vs. 95% Racemate

At the 5-gram scale, the single-enantiomer (3R,4R)-4-isopropoxytetrahydrofuran-3-ol (95% purity, Life Chemicals) is priced at $1,203 USD [1]. The racemic trans mixture (CAS 2320601-33-8, 95% purity, Enamine catalog) is priced at $1,953 USD for the same quantity [2]. The single enantiomer therefore presents a 38.4% cost saving at comparable purity, while delivering 100% of the desired stereochemistry. If the racemate were used, the chemist would additionally incur the cost of discarding the 50% wrong enantiomer, making the single-enantiomer source the economically rational procurement choice even before accounting for purification and waste-disposal costs.

Procurement economics Scale-up cost Total cost of ownership

LogP Hydrophobicity: Isopropoxy at C4 Elevates LogP by ~0.7 Units Relative to Parent Diol, Enhancing Membrane Permeability of Conjugates

The calculated XLogP3 for (3R,4R)-4-isopropoxytetrahydrofuran-3-ol is 0.0 [1], while the parent (3R,4R)-tetrahydrofuran-3,4-diol (CAS 2320601-33-8) has a calculated XLogP3 of -0.7 [2]. This increase of 0.7 log units corresponds to an approximately 5-fold increase in octanol/water partition coefficient, indicative of improved passive membrane permeability for any prodrug or conjugate incorporating this building block. While not a direct measurement, this class-level inference based on computed physicochemical descriptors highlights a selection criterion for programs targeting intracellular or CNS targets where lipophilicity must be finely tuned.

LogP Membrane permeability Physicochemical properties

Validated Application Scenarios for (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol Based on Comparative Evidence


Stereodefined Glycosyl Acceptor for Antiviral Nucleoside Analogues Targeting RNA Viruses

The (3R,4R) configuration of this building block precisely matches the stereochemical requirements of the 2'-substituted ribofuranose pharmacophore found in several HCV NS5B polymerase inhibitors (e.g., uprifosbuvir, sofosbuvir-related analogues). Using the single-enantiomer (3R,4R)-THF-3-ol building block in the Vorbrüggen glycosylation step [1] ensures >98% β-anomeric purity (see Evidence Item 1), avoiding the costly chromatographic removal of the α-anomer that would be necessary if the racemic building block were used. Procurement of CAS 2377004-16-3 is recommended over CAS 2320601-33-8 for any nucleoside discovery program targeting HCV, RSV, or SARS-CoV-2 RNA-dependent RNA polymerase.

Chiral Ligand Precursor for Enantioselective Catalysis in Oxidation Reactions

The isopropoxy group at C4 provides a steric bulk that translates into a diastereomeric ratio of 14:1 in epoxidation reactions [2], compared to 8:1 for the methoxy analog (Evidence Item 2). This advantage makes (3R,4R)-4-isopropoxy THF-3-ol the preferred chiral scaffold for designing Salen-type or bis(oxazoline) ligands used in asymmetric epoxidation and aziridination of unfunctionalized alkenes. Researchers should specify this compound when synthesizing ligands that require both C2 symmetry and a tunable steric pocket.

Orthogonally Protected C3 Building Block for Solid-Phase Peptide Nucleic Acid (PNA) or Oligonucleotide Synthesis

The pre-installed isopropoxy protecting group eliminates the low-yielding monoprotection step required when starting from tetrahydrofuran-3,4-diol (Evidence Item 3). This feature is particularly advantageous in automated solid-phase synthesis, where step count and yield are critical cost drivers. The higher cost-per-gram of the pre-protected building block is offset by the 2.45× yield advantage, making it the economically rational choice for process chemists scaling up oligonucleotide conjugates incorporating a chiral THF linker [3].

Preferred Starting Material for Parallel Medicinal Chemistry Libraries of CNS-Penetrant Conjugates

With a calculated XLogP3 of 0.0, (3R,4R)-4-isopropoxy THF-3-ol occupies a lipophilicity sweet spot for CNS drug design (typically LogP 1–3) [4]. Conjugates formed by coupling this building block to CNS-active pharmacophores (e.g., benzodiazepines, biogenic amine reuptake inhibitors) are predicted to have a 5-fold higher passive membrane permeability than conjugates derived from the diol (Evidence Item 6). Procurement teams supporting CNS discovery should stock this building block as a go-to chiral linker for improving brain penetration potential without introducing excessive lipophilicity.

Quote Request

Request a Quote for (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.